molecular formula C9H8O6S B072250 2-((Carboxymethyl)sulphonyl)benzoic acid CAS No. 1209-81-0

2-((Carboxymethyl)sulphonyl)benzoic acid

Cat. No. B072250
CAS RN: 1209-81-0
M. Wt: 244.22 g/mol
InChI Key: STPWPICGADJXAM-UHFFFAOYSA-N
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Description

2-((Carboxymethyl)sulphonyl)benzoic acid, also known as CMSB, is a chemical compound that has gained significant attention in the scientific community. It is a sulfonated derivative of benzoic acid and is commonly used in various research applications due to its unique properties.

Scientific Research Applications

2-((Carboxymethyl)sulphonyl)benzoic acid has been widely used in scientific research due to its ability to inhibit certain enzymes. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes such as respiration, acid-base balance, and bone resorption. 2-((Carboxymethyl)sulphonyl)benzoic acid has also been used as a fluorescent probe for the detection of zinc ions in biological systems.

Mechanism Of Action

The mechanism of action of 2-((Carboxymethyl)sulphonyl)benzoic acid involves the formation of a complex between the compound and the active site of the enzyme. This complex inhibits the enzyme's activity, leading to a decrease in the physiological processes that the enzyme is involved in.

Biochemical And Physiological Effects

The inhibition of carbonic anhydrase by 2-((Carboxymethyl)sulphonyl)benzoic acid has been shown to have various biochemical and physiological effects. It has been reported to decrease bone resorption, which can be beneficial in the treatment of osteoporosis. Additionally, 2-((Carboxymethyl)sulphonyl)benzoic acid has been shown to decrease intraocular pressure, making it a potential treatment for glaucoma.

Advantages And Limitations For Lab Experiments

One advantage of using 2-((Carboxymethyl)sulphonyl)benzoic acid in lab experiments is its ability to selectively inhibit carbonic anhydrase, making it a useful tool for studying the physiological processes that involve this enzyme. However, its use is limited by its potential toxicity and the need for careful handling.

Future Directions

There are several future directions for the use of 2-((Carboxymethyl)sulphonyl)benzoic acid in scientific research. One potential area of study is the development of 2-((Carboxymethyl)sulphonyl)benzoic acid-based fluorescent probes for the detection of other metal ions in biological systems. Additionally, the use of 2-((Carboxymethyl)sulphonyl)benzoic acid as a potential treatment for glaucoma and osteoporosis warrants further investigation.
Conclusion:
In conclusion, 2-((Carboxymethyl)sulphonyl)benzoic acid is a unique chemical compound that has gained significant attention in the scientific community due to its ability to inhibit carbonic anhydrase and its potential applications in various research areas. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on 2-((Carboxymethyl)sulphonyl)benzoic acid has the potential to lead to new discoveries and advancements in the field of science.

Synthesis Methods

2-((Carboxymethyl)sulphonyl)benzoic acid can be synthesized through the reaction between benzoic acid and chlorosulfonic acid, followed by the addition of sodium hydroxide and sodium carbonate. This method results in the formation of 2-((Carboxymethyl)sulphonyl)benzoic acid as a white crystalline solid.

properties

CAS RN

1209-81-0

Product Name

2-((Carboxymethyl)sulphonyl)benzoic acid

Molecular Formula

C9H8O6S

Molecular Weight

244.22 g/mol

IUPAC Name

2-(carboxymethylsulfonyl)benzoic acid

InChI

InChI=1S/C9H8O6S/c10-8(11)5-16(14,15)7-4-2-1-3-6(7)9(12)13/h1-4H,5H2,(H,10,11)(H,12,13)

InChI Key

STPWPICGADJXAM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)CC(=O)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)S(=O)(=O)CC(=O)O

Other CAS RN

1209-81-0

Origin of Product

United States

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